molecular formula C12H20O2 B100108 (R)-Linalyl acetate CAS No. 16509-46-9

(R)-Linalyl acetate

Cat. No.: B100108
CAS No.: 16509-46-9
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-LBPRGKRZSA-N
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Description

®-Linalyl acetate is an ester compound commonly found in various essential oils, including lavender and bergamot. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound is the acetate ester of ®-linalool, a naturally occurring terpene alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Linalyl acetate can be synthesized through the esterification of ®-linalool with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

(R)-Linalool+Acetic Acid(R)-Linalyl Acetate+Water\text{(R)-Linalool} + \text{Acetic Acid} \rightarrow \text{(R)-Linalyl Acetate} + \text{Water} (R)-Linalool+Acetic Acid→(R)-Linalyl Acetate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, ®-linalyl acetate is produced using similar esterification processes but on a larger scale. The process involves the continuous feeding of ®-linalool and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The product is purified through distillation to obtain high-purity ®-linalyl acetate.

Chemical Reactions Analysis

Types of Reactions: ®-Linalyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ®-linalyl acetate can be hydrolyzed back to ®-linalool and acetic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Although less common, ®-linalyl acetate can be reduced to form ®-linalool.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: ®-Linalool and acetic acid.

    Oxidation: Various oxidation products, including aldehydes and ketones.

    Reduction: ®-Linalool.

Scientific Research Applications

®-Linalyl acetate has several scientific research applications across various fields:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use in aromatherapy for stress relief and relaxation.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-Linalyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes. Its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    (S)-Linalyl Acetate: The enantiomer of ®-linalyl acetate, with similar chemical properties but different optical activity.

    Geranyl Acetate: Another ester with a similar structure but derived from geraniol instead of linalool.

    Citronellyl Acetate: An ester derived from citronellol, with a different aroma profile.

Uniqueness: ®-Linalyl acetate is unique due to its specific enantiomeric form, which contributes to its distinct aroma and potential biological activities. Its widespread use in the fragrance and flavor industries highlights its importance compared to other similar esters.

Biological Activity

(R)-Linalyl acetate (LA) is a monoterpene ester predominantly found in essential oils such as lavender and clary sage. It has garnered attention in pharmacology due to its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and potential neuroprotective effects. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

1.1 Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α in various models:

  • Psoriasis-like skin lesions : In a study by Rai et al. (2020), LA reduced the levels of IL-1β and TNF-α in mice with psoriasis-like lesions, indicating its potential for treating inflammatory skin conditions .
  • Chronic obstructive pulmonary disease (COPD) : Hsieh et al. (2019) reported that LA inhibited TNF-α and IL-6 levels in a rat model of COPD, highlighting its efficacy in respiratory inflammation .

Table 1: Summary of Anti-inflammatory Studies Involving this compound

Study ReferenceModelKey Findings
Rai et al., 2020Psoriasis-like lesionsReduced IL-1β and TNF-α levels
Hsieh et al., 2019COPD modelDecreased TNF-α and IL-6 levels
Shin et al., 2022Stressed-ulcerative colitisLowered serum IL-6 concentrations

1.2 Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress by enhancing endogenous antioxidant defenses:

  • In a study evaluating oxidative stress markers, LA treatment resulted in decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in stressed rats .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly through its ability to modulate calcium homeostasis in microglial cells:

  • Kim et al. (2022) demonstrated that LA reduced store-operated Ca²⁺ entry in microglial cells under inflammatory conditions, suggesting a mechanism for its neuroprotective effects against neuroinflammation .

3. Diuretic Activity

In addition to its anti-inflammatory and neuroprotective effects, this compound has been studied for its potential diuretic activity:

  • A study conducted on rats indicated that LA administration significantly increased urine volume and altered electrolyte excretion profiles, suggesting its utility in managing fluid balance .

Table 2: Diuretic Effects of this compound

ParameterControl GroupLA Treated Group
Urine Volume (mL)X mLY mL
Sodium Excretion (mEq/L)A mEq/LB mEq/L
Potassium Excretion (mEq/L)C mEq/LD mEq/L

4.1 Case Study: Muscle Wasting Prevention

A study explored the preventive effects of lavender oil and LA against muscle wasting due to chronic nicotine exposure:

  • The treatment with LA significantly suppressed increases in hind paw thickness and serum IL-6 levels in collagen-induced arthritis models, indicating potential benefits for inflammatory muscle wasting conditions .

4.2 Combination Therapies

Research has also highlighted the synergistic effects of combining linalool with linalyl acetate:

  • A study showed that a combination of linalool and LA at a 1:1 ratio effectively reduced psoriasis-like symptoms more than either compound alone, demonstrating enhanced therapeutic efficacy .

5. Safety and Toxicity Profile

The safety profile of this compound is generally favorable; however, some studies have noted potential mutagenic effects at high concentrations:

  • Di Sotto et al. (2008) reported mutagenicity in E. coli at concentrations exceeding regulatory limits; however, other studies found no significant genotoxicity under standard testing conditions .

Table 3: Safety Assessment Findings

Study ReferenceEndpoint AssessedFindings
Di Sotto et al., 2008MutagenicityPositive at high concentrations
RIFM Safety AssessmentGenotoxicityNo significant findings

Properties

IUPAC Name

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKAYLJWKGQEPM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)(C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015440
Record name (R)-Linalyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16509-46-9
Record name (-)-Linalyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16509-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalyl acetate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Linalyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALYL ACETATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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